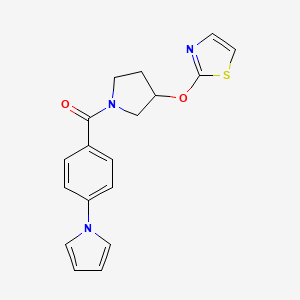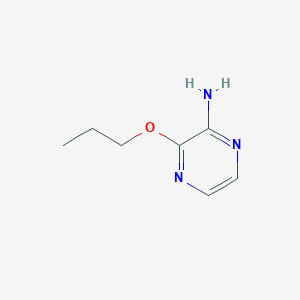
3-Propoxypyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propoxypyrazin-2-amine is a compound with the CAS Number: 1701783-60-9 . It has a molecular weight of 153.18 and its IUPAC name is 3-propoxypyrazin-2-amine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Propoxypyrazin-2-amine is1S/C7H11N3O/c1-2-5-11-7-6 (8)9-3-4-10-7/h3-4H,2,5H2,1H3, (H2,8,9) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The structure analysis of such compounds can be performed using various techniques . Physical And Chemical Properties Analysis
3-Propoxypyrazin-2-amine is a liquid at room temperature . Amines, such as 3-Propoxypyrazin-2-amine, can act as weak organic bases .Aplicaciones Científicas De Investigación
Genotoxicity and Metabolic Activation
One study explored the genotoxicity potential of a related compound, focusing on its metabolism and the resulting increase in reverse mutations. This research is crucial for understanding the safety profile of compounds used in obesity treatments and highlights the importance of metabolic activation in evaluating genotoxicity (Kalgutkar et al., 2007).
Catalysis and Synthesis Applications
Another area of application is in synthetic chemistry, where a study demonstrated the use of cellulose sulfuric acid as a catalyst in the synthesis of various amines, including pyrazine derivatives. This research highlights the potential of biopolymer solid acid catalysts in organic synthesis, contributing to more sustainable and efficient chemical processes (Mofakham et al., 2012).
DNA Binding and Biological Assays
Research on osmium(III) complexes with pyrazine derivatives has shed light on their physicochemical properties, DNA binding capabilities, and biological activity. This work provides valuable insights into the development of metal-based drugs and their interactions with biological targets, opening new avenues for therapeutic applications (Biedulska et al., 2020).
Antimicrobial and Antioxidant Agents
The synthesis and evaluation of new pyrazin-2-yl derivatives for their anti-inflammatory and antioxidant properties indicate potential applications in developing novel therapeutic agents. This research emphasizes the importance of chemical synthesis in creating compounds with specific biological activities, which can lead to new treatments for inflammatory diseases (Shankar et al., 2017).
Biobased Amines and Polymers
A comprehensive review on the synthesis of biobased amines and their applications in polymer science underscores the growing interest in sustainable materials. This research highlights the potential of biobased amines as key monomers for producing various polymers, contributing to the advancement of green chemistry and materials science (Froidevaux et al., 2016).
Safety And Hazards
Direcciones Futuras
While specific future directions for 3-Propoxypyrazin-2-amine are not mentioned in the sources I found, there are general trends in the field of drug discovery that could be relevant. For instance, controlled drug delivery systems are being developed to combat problems associated with conventional drug delivery . Additionally, artificial intelligence is being used in the prediction of protein–ligand interactions .
Propiedades
IUPAC Name |
3-propoxypyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-5-11-7-6(8)9-3-4-10-7/h3-4H,2,5H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHDWASRWQFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CN=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxypyrazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

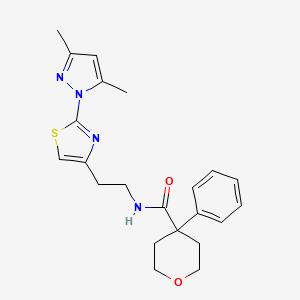
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine](/img/structure/B2576797.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2576800.png)
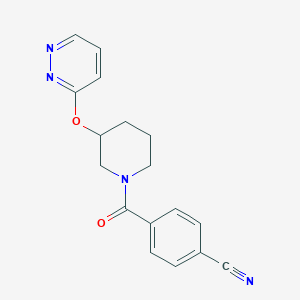
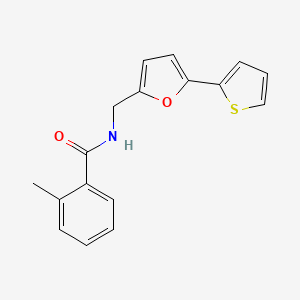
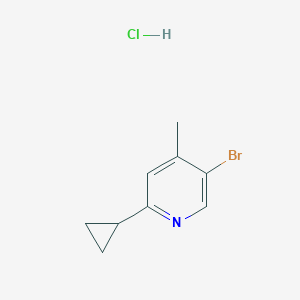
![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)
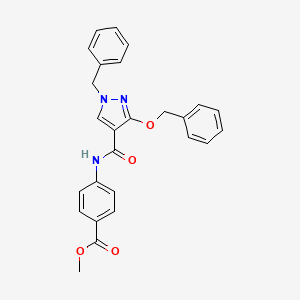
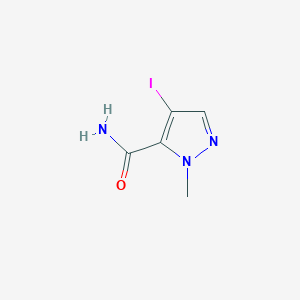
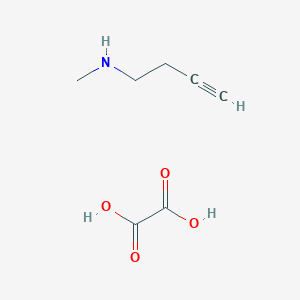
![2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2576814.png)

![7-cinnamyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576816.png)
